molecular formula C7H6O4 B027924 Methyl coumalate CAS No. 6018-41-3

Methyl coumalate

Cat. No.: B027924
CAS No.: 6018-41-3
M. Wt: 154.12 g/mol
InChI Key: HHWWWZQYHPFCBY-UHFFFAOYSA-N
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Description

Scopolamine N-oxide Hydrobromide is a derivative of scopolamine, a tropane alkaloid found in plants of the Solanaceae family. It is known for its anticholinergic properties, which means it can block the action of the neurotransmitter acetylcholine. This compound is used in various scientific research applications due to its unique chemical properties .

Mechanism of Action

Target of Action

Methyl coumalate is a 2-pyrone that acts as a dienophile . It primarily targets 1,3-butadienes and cyclohexadiene . These targets play a crucial role in the Diels-Alder reaction, a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .

Mode of Action

This compound interacts with its targets (1,3-butadienes and cyclohexadiene) through a Diels-Alder reaction . This reaction involves a 1,6-conjugate addition, leading to the formation of tetrahydrocoumarins and 4-methoxycarbonyltricyclo . It also reacts with cyclohexadiene to afford tetrahydronaphthalene-2-carboxylate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Diels-Alder reaction pathway . This pathway leads to the formation of various complex organic compounds. For instance, it can construct C-C bonds with various imines and aldehydes . The reaction is atom-economical and expands the Morita-Baylis-Hillman donor capabilities to a 2-pyrone derivative for the first time .

Pharmacokinetics

Its molecular weight (15412 g/mol) and its physical properties such as melting point (65-67 °C) and boiling point (178-180 °C/60 mmHg) suggest that it may have good bioavailability .

Result of Action

The result of this compound’s action is the formation of various complex organic compounds. For instance, it can efficiently construct C-C bonds with various imines and aldehydes . The products of these reactions could be applied to the synthesis of fine chemicals with biologically active structural cores, such as diphenylmethanol, hydroisobenzofurans, and hydroisoindoles .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. For instance, the Diels-Alder reaction with 1,3-butadienes occurs at 100°C . The stability, efficacy, and action of this compound may vary under different environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Scopolamine N-oxide Hydrobromide typically involves the oxidation of scopolamine. One common method is the reaction of scopolamine with hydrogen peroxide in the presence of a catalyst to form Scopolamine N-oxide. This is followed by the addition of hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods: Industrial production of Scopolamine N-oxide Hydrobromide involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to isolate the final product .

Types of Reactions:

    Oxidation: Scopolamine can be oxidized to form Scopolamine N-oxide.

    Reduction: Scopolamine N-oxide can be reduced back to scopolamine under specific conditions.

    Substitution: The hydrobromide salt formation is a substitution reaction where the hydrogen atom is replaced by a bromine atom.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scopolamine N-oxide Hydrobromide is used in various fields of scientific research:

Comparison with Similar Compounds

    Scopolamine Hydrobromide: Similar in structure but lacks the N-oxide group.

    Atropine: Another tropane alkaloid with similar anticholinergic properties.

    Hyoscine Butylbromide: A derivative of scopolamine used for its antispasmodic effects.

Uniqueness: Scopolamine N-oxide Hydrobromide is unique due to the presence of the N-oxide group, which can alter its pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This modification can affect its solubility, stability, and ability to cross biological membranes .

Properties

IUPAC Name

methyl 6-oxopyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-10-7(9)5-2-3-6(8)11-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWWWZQYHPFCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208923
Record name Methyl coumalate
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6018-41-3
Record name Methyl coumalate
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Record name Methyl coumalate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl coumalate
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Record name Methyl coumalate
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Record name Methyl coumalate
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Record name Methyl 2-oxo-2H-pyran-5-carboxylate
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Record name METHYL COUMALATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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